2,6-Dichloro-4-(pentafluorosulfur)aniline
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Overview
Description
2,6-Dichloro-4-(pentafluorosulfur)aniline is an organic compound with the molecular formula C6H4Cl2F5NS It is characterized by the presence of two chlorine atoms, five fluorine atoms, and a sulfur atom attached to an aniline ring
Scientific Research Applications
2,6-Dichloro-4-(pentafluorosulfur)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Safety and Hazards
The compound has several hazard statements: H302+H312+H332;H315;H319;H335 . This means it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P271;P260;P280, which suggest using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, and wearing protective gloves, protective clothing, eye protection, and face protection .
Preparation Methods
The synthesis of 2,6-Dichloro-4-(pentafluorosulfur)aniline typically involves halogenation and amination reactions. One common method starts with a halogenated benzene derivative, which undergoes further halogenation and subsequent amination to introduce the aniline group. Industrial production methods often involve the use of catalysts and controlled reaction conditions to achieve high yields and purity. For example, the use of powdered iron and anhydrous ferric chloride as catalysts in the halogenation step, followed by ammoniation, is a typical approach .
Chemical Reactions Analysis
2,6-Dichloro-4-(pentafluorosulfur)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions, such as in the presence of a base. Common reagents used in these reactions include sulfuric acid, chlorine gas, and ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(pentafluorosulfur)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition or activation of enzymatic reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
2,6-Dichloro-4-(pentafluorosulfur)aniline can be compared with other halogenated anilines, such as:
2,6-Dichloro-4-trifluoromethyl aniline: Similar in structure but with a trifluoromethyl group instead of a pentafluorosulfur group.
2,4-Dichloro-6-(pentafluorosulfur)aniline: Differing in the position of chlorine atoms on the aniline ring. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2,6-dichloro-4-(pentafluoro-λ6-sulfanyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2F5NS/c7-4-1-3(2-5(8)6(4)14)15(9,10,11,12)13/h1-2H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGSJWMECCOIAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)S(F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2F5NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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